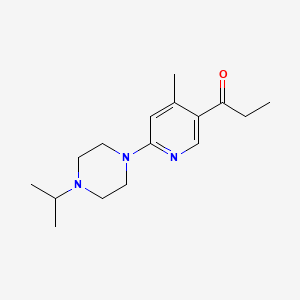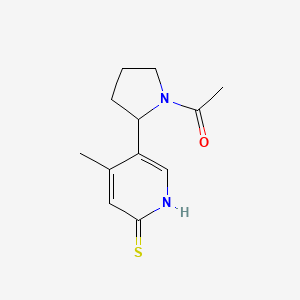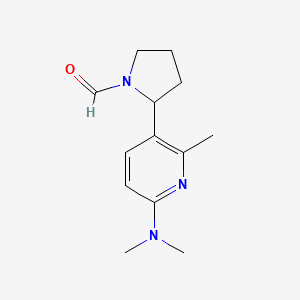
3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid typically involves the reaction of 2-amino-4-methylthiazole with a benzoic acid derivative. One common method includes the use of thiosemicarbazide and phenacyl bromide in a one-pot multicomponent reaction . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
化学反応の分析
Types of Reactions
3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
類似化合物との比較
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a chlorine atom instead of a thiazole ring.
3-Amino-4-methylbenzoic acid: Lacks the thiazole ring but has a similar benzoic acid structure.
2-Amino-5-methylbenzoic acid: Similar structure but without the thiazole ring.
Uniqueness
The uniqueness of 3-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid lies in its thiazole ring, which imparts distinct chemical and biological properties. This ring structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
特性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
3-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-7-10(17-12(13)14-7)6-8-3-2-4-9(5-8)11(15)16/h2-5H,6H2,1H3,(H2,13,14)(H,15,16) |
InChIキー |
BWAKFSAXLWCSEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)CC2=CC(=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















